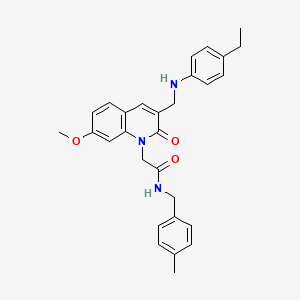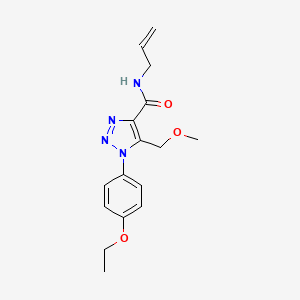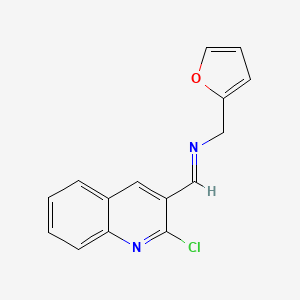![molecular formula C6H9BF3O B2699728 Trifluoro(3-oxabicyclo[4.1.0]heptan-6-yl)boranuide CAS No. 2374786-93-1](/img/structure/B2699728.png)
Trifluoro(3-oxabicyclo[4.1.0]heptan-6-yl)boranuide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trifluoro(3-oxabicyclo[4.1.0]heptan-6-yl)boranuide is a chemical compound with the CAS number 2374786-93-1 . It is also known as potassium (3-oxabicyclo [4.1.0]heptan-6-yl)trifluoroborate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H9BF3O.K/c8-7(9,10)6-1-2-11-4-5(6)3-6;/h5H,1-4H2;/q-1;+1 . This indicates that the compound has a bicyclic structure with an oxygen atom incorporated into one of the rings. The boron atom is attached to the six-membered ring and is also bonded to three fluorine atoms.Physical And Chemical Properties Analysis
The molecular weight of Trifluoro(3-oxabicyclo[4.1.0]heptan-6-yl)boranuide is 204.04 . It appears as a white solid .Applications De Recherche Scientifique
1. Synthesis and Fluorination
Trifluoro(3-oxabicyclo[4.1.0]heptan-6-yl)boranuide derivatives are instrumental in selective ring-opening reactions and fluorination processes. Duhamel et al. (1993) illustrated that the reaction of 1,3,3-trihalo-7-oxabicyclo[4.1.0]heptanes with boron trifluoride-ether results in the regio- and stereo-selective formation of cis-fluorohydrins, a method with significant synthetic advantages including high atom economy and good yields (Duhamel, Leblond, & Poirier, 1993).
2. Enolization and Aldolization
The compound finds application in enolization-aldolization reactions. Ramachandran et al. (2010) reported the first boron-mediated enolization-aldolization of 3,3,3-trifluoropropionates, highlighting the use of bis-exo-bicyclo[2.2.1]heptan-2-ylboron triflate as a superior reagent for diastereospecific enolization (Ramachandran, Parthasarathy, & Gagare, 2010).
3. Antimicrobial and Antioxidant Screening
Compounds derived from 7-oxabicyclo[2.2.1]hept-5-en-2-yl, synthesized using boron trifluoride diethyl etherate catalyzed reactions, have been screened for their antibacterial and antioxidant activities. Dhanapal et al. (2013) demonstrated their potential in medical and pharmacological research (Dhanapal, Perumal, Ramprasath, & Mathivanan, 2013).
4. Catalytic Cyclization
The trifluoro compound also plays a role in catalytic cyclization processes. Liu et al. (2015) described a palladium-catalyzed oxidative 6-exo-trig cyclization of 1,6-enynes for synthesizing bicyclo[4.1.0]heptan-5-ones, showcasing a new method for oxidative cyclization of 1,6-enynes (Liu et al., 2015).
5. Regio- and Stereo-selective Formation
The compound's use extends to selective formation processes. Another study by Duhamel et al. (1994) highlighted how reaction with boron trihalides (F, Cl, Br) leads to regio- and stereo-selective formation of corresponding tetrahalohydrins, proving its utility in selective halogenation of epoxides (Duhamel, Leblond, Bidois-Sery, & Poirier, 1994).
6. Lewis Acid Applications
The trifluoro compound's derivative, Tris(pentafluorophenyl)borane, is recognized for its role in homogeneous Ziegler-Natta chemistry and as a catalyst in various organic and organometallic reactions, including hydrometallation, alkylations, and catalyzed aldol-type reactions (Erker, 2005).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed . The safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . If swallowed, call a poison center or doctor if you feel unwell . Rinse mouth and dispose of contents/container in accordance with local regulations .
Propriétés
IUPAC Name |
trifluoro(3-oxabicyclo[4.1.0]heptan-6-yl)boranuide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BF3O/c8-7(9,10)6-1-2-11-4-5(6)3-6/h5H,1-4H2/q-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYRMPPZMHCPDKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C12CCOCC1C2)(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BF3O- |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.94 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Trifluoro(3-oxabicyclo[4.1.0]heptan-6-yl)boranuide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 2-(1,5-dimethyl-1H-pyrazole-3-carboxamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2699646.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propane-2-sulfonamide](/img/structure/B2699647.png)


![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]butanamide](/img/structure/B2699653.png)


![3-[(5-Chloropyrimidin-2-yl)amino]-1-(furan-3-yl)propan-1-ol](/img/structure/B2699658.png)
![2-[(1-Prop-2-enoylpiperidin-4-yl)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B2699659.png)


![2-{({[(4-Methylphenyl)sulfonyl]amino}carbonyl)[(5-methyl-2-thienyl)methyl]amino}pyrazine](/img/structure/B2699665.png)

![N-[4-[(1,3,4-trimethyl-2,6-dioxopyrimidin-5-yl)sulfonylamino]phenyl]acetamide](/img/structure/B2699668.png)